4-Allyloxycarbonylamino-bicyclo[2.2.2]octane-1-carboxylic acid
CAS No.:
Cat. No.: VC13695074
Molecular Formula: C13H19NO4
Molecular Weight: 253.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO4 |
|---|---|
| Molecular Weight | 253.29 g/mol |
| IUPAC Name | 4-(prop-2-enoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H19NO4/c1-2-9-18-11(17)14-13-6-3-12(4-7-13,5-8-13)10(15)16/h2H,1,3-9H2,(H,14,17)(H,15,16) |
| Standard InChI Key | WJQRLNOCWZTIJG-UHFFFAOYSA-N |
| SMILES | C=CCOC(=O)NC12CCC(CC1)(CC2)C(=O)O |
| Canonical SMILES | C=CCOC(=O)NC12CCC(CC1)(CC2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-(prop-2-enoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid, reflecting its bicyclic framework and substituent groups . Alternative synonyms include 4-(((Allyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid and the registry number EN300-22967707 . Its molecular formula was confirmed via high-resolution mass spectrometry, while the molecular weight of 253.29 g/mol aligns with theoretical calculations .
Structural Characterization
The bicyclo[2.2.2]octane system consists of three fused cyclohexane rings arranged in a chair-like conformation, imparting significant steric hindrance and thermodynamic stability . The 4-position is substituted with an allyloxycarbonylamino group (), while the 1-position features a carboxylic acid () . This arrangement creates a bifunctional molecule capable of participating in amidation, esterification, and cycloaddition reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.29 g/mol |
| SMILES Notation | C=CCOC(=O)NC12CCC(CC1)(CC2)C(=O)O |
| InChI Key | WJQRLNOCWZTIJG-UHFFFAOYSA-N |
Synthesis and Reactivity
Reactivity and Stability
The carboxylic acid group enables salt formation or esterification, while the Alloc group is susceptible to deprotection under mild acidic conditions or via palladium-catalyzed cleavage . The bicyclic framework’s rigidity may limit conformational flexibility but enhance stereochemical control in downstream reactions.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s bifunctional nature positions it as a candidate for prodrug design or as a spacer in drug conjugates. For instance, the Alloc group could facilitate controlled release mechanisms in targeted therapies .
Materials Science
Its rigid core may serve as a building block for metal-organic frameworks (MOFs) or polymer composites, where structural integrity is critical. The carboxylic acid moiety allows for covalent attachment to surfaces or matrices .
Analytical and Spectroscopic Data
Chromatographic Behavior
Reverse-phase HPLC analysis under acidic conditions (e.g., 0.1% trifluoroacetic acid) would likely elute the compound with a retention time reflective of its moderate polarity.
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